molecular formula C14H19NO4S B2728855 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 749219-29-2

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No. B2728855
CAS RN: 749219-29-2
M. Wt: 297.37
InChI Key: RDLUCWBSZMWQDA-UHFFFAOYSA-N
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Description

“4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Metal Ion Extraction

Sulfonyl-bridged oligo(benzoic acid)s, which share structural similarities with 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid, have been synthesized and analyzed for their potential as metal extractants. These compounds demonstrate significant extractability towards lanthanoid ions, with particular selectivity observed for certain ions like Pr³⁺, Gd³⁺, and Yb³⁺. This extractability is attributed to the electron-withdrawing nature of the sulfonyl function, enhancing the acidity of adjacent carboxy groups and not coordinating directly to metal centers. This property suggests potential applications in selective metal extraction and purification processes (Morohashi et al., 2014).

Supramolecular Architecture

Research on non-covalent weak interactions between organic bases and acidic derivatives has been advanced through the study of compounds like 4-dimethylaminopyridine with various organic acids. This research highlights the role of such compounds in forming 2D-3D supramolecular architectures, facilitated by hydrogen bonding. The findings emphasize the importance of these interactions in constructing complex structures, which can be crucial in the development of new materials and in understanding molecular assembly processes (Zhang et al., 2015).

Enzymatic Metabolism Study

In the field of pharmacology, understanding the metabolism of compounds like Lu AA21004, which is structurally related to 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid, is vital. Studies have elucidated the role of various cytochrome P450 enzymes in the oxidative metabolism of such compounds. This research is foundational in drug development, offering insights into how drugs are metabolized in the body, which is essential for designing safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Hydrogen Bonding and Crystal Engineering

Investigations into the cocrystallization of N-donor type compounds with acids have shed light on the formation of hydrogen-bonded supramolecular architectures. Such studies are pivotal in crystal engineering, where understanding and manipulating the intermolecular interactions can lead to the design of new materials with desired properties. This research underscores the significance of hydrogen bonding in the structural organization of molecular crystals (Wang et al., 2011).

Antimicrobial Activity

Sulfonamide-derived compounds, including those similar to 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid, have been explored for their antimicrobial activities. Studies have characterized new ligands and their transition metal complexes, demonstrating moderate to significant antibacterial and antifungal activities. This research highlights the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant strains of bacteria and fungi (Chohan & Shad, 2011).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLUCWBSZMWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

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